molecular formula C28H53N3O6 B613699 Boc-D-Lys(Boc)-OH DCHA CAS No. 204190-67-0

Boc-D-Lys(Boc)-OH DCHA

Cat. No. B613699
CAS RN: 204190-67-0
M. Wt: 346,4*181,3 g/mole
InChI Key: HRLHJTYAMCGERD-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Lys(Boc)-OH DCHA, also known as Boc-D-Lys-OH, is a synthetic amino acid derivative that has been widely used in the synthesis of peptides and peptidomimetics. It is an important building block used in the preparation of peptides, peptidomimetics, and other bioactive molecules. Boc-D-Lys-OH is a versatile molecule that can be used for a variety of applications, such as in drug discovery and development, as well as in the synthesis of peptides and peptidomimetics.

Scientific Research Applications

Antimicrobial Peptides (AMPs) Synthesis

Boc-D-Lys(Boc)-OH DCHA is used in the synthesis of antimicrobial peptides (AMPs). These peptides are considered a promising tool to combat the antimicrobial resistance crisis . However, the high toxicity and high cost of AMPs have hampered their further development . A series of star poly (L-lysine) (PLL) homo- and copolymers with excellent antimicrobial activity and improved biocompatibility were prepared using Boc-D-Lys(Boc)-OH DCHA .

Synthesis of Star-Shaped Cationic Polypeptides

The compound is used in the synthesis of star-shaped cationic polypeptides with improved biocompatibility . The amine-terminated polyamidoamine dendrimer (Gx-PAMAM) mediated ring opening polymerization (ROP) of Boc-D-Lys(Boc)-OH DCHA was able to prepare star PLL homo- and copolymers with 400 residues within 50 minutes .

Biofilm Disruption

Boc-D-Lys(Boc)-OH DCHA is used in the synthesis of lysine-based small molecules that disrupt biofilms and kill both actively growing planktonic and nondividing stationary phase bacteria .

Synthesis of N,Nʹ-Di-Boc-L/DLysine

Boc-D-Lys(Boc)-OH DCHA is used in the synthesis of N,Nʹ-Di-Boc-L/DLysine . This compound is synthesized by dissolving L/DLysine in water at 0 ºC, adding NaHCO3 to the reaction mixture followed by di-t-butylpyrocarbonate (Boc2O) in tetrahydrofuran (THF) .

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

Boc-D-Lys(Boc)-OH DCHA is used in the mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Mechanism of Action

Target of Action

Boc-D-Lys(Boc)-OH DCHA, also known as Boc-D-Lys(Boc)-OH.DCHA, is a derivative of the amino acid Lysine. It’s primarily used in the synthesis of polypeptides and proteins. The primary targets of this compound are the amino groups in these larger molecules .

Mode of Action

The compound acts as a protecting group for the amino groups during the synthesis of polypeptides and proteins. The Boc (tert-butyloxycarbonyl) group in the compound provides protection to the amino groups from unwanted reactions during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the synthesis of polypeptides and proteins. It is involved in the ring-opening polymerization (ROP) process, where it helps in the formation of star poly(L-lysine) (PLL) homo- and copolymers . These polymers have shown excellent antimicrobial activity and improved biocompatibility .

Result of Action

The primary result of the action of Boc-D-Lys(Boc)-OH DCHA is the successful synthesis of polypeptides and proteins with the desired properties. In particular, the star PLL homo- and copolymers synthesized using this compound have shown low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

properties

IUPAC Name

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLHJTYAMCGERD-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Lys(Boc)-OH DCHA

CAS RN

204190-67-0
Record name D-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204190-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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